

A Technical Guide to Investigating the Bioactivity of 6-Methyltetradecanoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 6-Methyltetradecanoic Acid

CAS No.: 53696-18-7

Cat. No.: B589772

[Get Quote](#)

Abstract

Branched-chain fatty acids (BCFAs) represent an intriguing class of lipids with emerging evidence of significant biological activity. While related isomers such as 12- and 13-methyltetradecanoic acid have demonstrated potential as anti-proliferative and anti-inflammatory agents, **6-Methyltetradecanoic Acid** (6-MTA) remains comparatively under-investigated.^{[1][2][3]} This technical guide provides a comprehensive framework for conducting preliminary in vitro studies to elucidate the core bioactivity profile of 6-MTA. We present a logical, stepwise approach for researchers in drug discovery and cell biology, moving from essential compound preparation and cytotoxicity profiling to primary screening for anti-inflammatory and antimicrobial activities. Each section includes detailed, field-tested protocols and explains the scientific rationale behind key experimental choices, ensuring a robust and reproducible investigation. This guide is intended to serve as a foundational blueprint for uncovering the therapeutic potential of this novel fatty acid.

Part 1: Foundational Procedures & Compound Handling

A rigorous investigation into the bioactivity of any compound begins with its correct preparation and characterization. The lipophilic nature of fatty acids like 6-MTA presents specific challenges for in vitro assays, as improper solubilization can lead to artifacts and unreliable data.[4][5] The primary objective of this phase is to prepare a stable, biologically compatible stock solution and determine its safe concentration range for subsequent cell-based assays.

Rationale for Solution Preparation

Long-chain fatty acids have low solubility in aqueous cell culture media. To overcome this, they are typically dissolved in an organic solvent like ethanol or DMSO and then complexed with a carrier protein, most commonly bovine serum albumin (BSA).[4][5] BSA not only solubilizes the fatty acid but also mimics its physiological transport in vivo, where fatty acids are bound to albumin in the bloodstream.[5] This step is critical for ensuring consistent delivery of the compound to the cells and avoiding solvent-induced toxicity.

Protocol: Preparation of 6-MTA-BSA Conjugate

This protocol describes the preparation of a 10 mM stock solution of 6-MTA complexed with BSA at a 5:1 molar ratio.

Materials:

- **6-Methyltetradecanoic Acid** (powder)
- Ethanol (200 proof, sterile)
- Fatty acid-free Bovine Serum Albumin (BSA)
- Dulbecco's Modified Eagle Medium (DMEM), serum-free
- Sterile microcentrifuge tubes and conical tubes
- Water bath or incubator set to 37°C
- Sterile 0.22 µm syringe filter

Procedure:

- **Prepare BSA Solution:** In a sterile 50 mL conical tube, dissolve fatty acid-free BSA in serum-free DMEM to a final concentration of 2 mM. Warm the solution to 37°C to aid dissolution.
- **Prepare 6-MTA Stock:** In a separate sterile tube, dissolve **6-Methyltetradecanoic Acid** powder in 200-proof ethanol to create a high-concentration primary stock (e.g., 100 mM).
- **Complexation:** While gently vortexing the 2 mM BSA solution, slowly add the 100 mM 6-MTA ethanolic stock to achieve a final 6-MTA concentration of 10 mM. This will result in a 5:1 molar ratio of 6-MTA to BSA.
- **Incubation:** Place the tube in a 37°C water bath or incubator overnight on a shaker to ensure complete complexation.^[5]
- **Sterilization & Storage:** Sterilize the final 10 mM 6-MTA-BSA stock solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
- **Control Preparation:** Prepare a "vehicle control" solution containing the same final concentrations of ethanol and BSA in DMEM, but without 6-MTA. This is crucial for distinguishing the effects of the fatty acid from those of the delivery vehicle.

Initial Cytotoxicity Profiling

Before assessing specific bioactivities, it is imperative to determine the concentration range of 6-MTA that is non-toxic to the selected cell line(s). The MTT assay is a widely used colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.^[6]

Protocol: MTT Cytotoxicity Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of 6-MTA on a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies).

Materials:

- RAW 264.7 cells (or other chosen cell line)
- Complete culture medium (e.g., DMEM + 10% Fetal Bovine Serum)

- 96-well flat-bottom cell culture plates
- 10 mM 6-MTA-BSA stock and vehicle control
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader (570 nm absorbance)

Procedure:

- Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]
- Treatment: Prepare serial dilutions of the 10 mM 6-MTA-BSA stock in complete medium to achieve final concentrations ranging from $\sim 1 \mu$ M to 200 μ M. Remove the old medium from the cells and add 100 μ L of the diluted compound or vehicle control to the appropriate wells. Include wells with medium only as a blank control.
- Incubation: Incubate the plate for 24-48 hours. The duration should be relevant to the planned bioactivity assays.
- MTT Addition: Add 20 μ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4][6]
- Solubilization: Carefully remove the medium from each well. Add 150 μ L of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 15 minutes to ensure complete dissolution.[5]
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the 6-MTA concentration to determine the

IC50 value.

Parameter	Description
Cell Line	RAW 264.7 (Murine Macrophage)
Seeding Density	1 x 10 ⁴ cells/well
Treatment Duration	24 hours
Assay	MTT
Hypothetical IC50	125 µM
Safe Concentration Range	< 50 µM (for subsequent assays)

Table 1: Example Data Summary for Cytotoxicity Profiling of 6-MTA.

Part 2: Preliminary Screening for Anti-Inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Fatty acids are known modulators of inflammatory pathways.[\[8\]](#)[\[9\]](#) A preliminary assessment of 6-MTA's anti-inflammatory potential can be efficiently conducted using both cell-free and cell-based in vitro models.

Rationale for Assay Selection

We propose a two-tiered approach. First, an inhibition of albumin denaturation assay serves as a rapid, cell-free screen. Protein denaturation is a well-documented cause of inflammation in conditions like arthritis; therefore, the ability of a compound to prevent it is an indicator of potential anti-inflammatory activity.[\[10\]](#)[\[11\]](#) Second, a cell-based assay measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages provides a more physiologically relevant model. Macrophages activated by LPS (a component of Gram-negative bacteria) produce high levels of the pro-inflammatory mediator NO.[\[12\]](#)

Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

Objective: To assess the ability of 6-MTA to prevent heat-induced protein denaturation.

Materials:

- 6-MTA solution (dissolved in a minimal amount of methanol or ethanol)
- Bovine Serum Albumin (BSA), 0.5% w/v solution in Tris-phosphate buffer saline (pH 6.5)
- Diclofenac sodium (as a positive control)
- Phosphate buffer saline (PBS)
- Spectrophotometer (660 nm)

Procedure:

- Reaction Mixture: Prepare reaction mixtures containing 0.2 mL of BSA solution, 2.8 mL of Tris-phosphate buffer saline, and 2.0 mL of various concentrations of 6-MTA (e.g., 10-200 $\mu\text{g/mL}$).^[10]
- Controls: Prepare a negative control (with solvent instead of 6-MTA) and a positive control using a known anti-inflammatory drug like Diclofenac sodium.
- Incubation: Incubate all tubes at 37°C for 20 minutes, then induce denaturation by heating at 72°C for 5 minutes.
- Cooling & Measurement: Cool the tubes to room temperature and measure the turbidity (absorbance) at 660 nm.
- Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = $[(\text{Abs_Control} - \text{Abs_Sample}) / \text{Abs_Control}] * 100$ Determine the IC50 value from the dose-response curve.

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Cells

Objective: To measure the effect of 6-MTA on NO production in an inflammatory cell model.

Materials:

- RAW 264.7 cells
- Complete culture medium
- 96-well plates
- 6-MTA-BSA stock and vehicle control (use non-toxic concentrations determined previously)
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (NaNO_2) standard curve

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5×10^4 cells/well and incubate for 24 hours.
- Pre-treatment: Treat the cells with various non-toxic concentrations of 6-MTA-BSA or vehicle control for 1-2 hours.
- Stimulation: Induce inflammation by adding LPS to a final concentration of $1 \mu\text{g/mL}$ to all wells except the negative control.
- Incubation: Incubate the plate for 24 hours at 37°C , 5% CO_2 .
- Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the supernatant.
 - Transfer $50 \mu\text{L}$ of cell culture supernatant from each well to a new 96-well plate.
 - Add $50 \mu\text{L}$ of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

- Add 50 μL of Griess Reagent Component B and incubate for another 10 minutes.
- Measure the absorbance at 540 nm.
- Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition for each 6-MTA concentration relative to the LPS-only control.

Parameter	Description
Cell Model	LPS (1 $\mu\text{g}/\text{mL}$)-stimulated RAW 264.7
Endpoint	Nitric Oxide (NO) production
Detection Method	Griess Assay
Positive Control	Dexamethasone or L-NAME
Hypothetical IC50	35 μM

Table 2: Example Data Summary for Anti-Inflammatory NO Inhibition Assay.

Part 3: Preliminary Screening for Antimicrobial Activity

Fatty acids are well-established antimicrobial agents, with their efficacy often depending on chain length and structure.^{[13][14]} Investigating 6-MTA's activity against a panel of pathogenic bacteria is a logical step in defining its bioactive profile.

Rationale for Method Selection

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.^{[15][16]} The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.^[16] We recommend screening against representative Gram-positive (*Staphylococcus aureus*) and Gram-negative (*Escherichia coli*) bacteria, as differences in their cell wall structures can dramatically affect compound efficacy.

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of 6-MTA against *S. aureus* and *E. coli*.

Materials:

- *Staphylococcus aureus* (e.g., ATCC 29213) and *Escherichia coli* (e.g., ATCC 25922)
- Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)
- Sterile 96-well flat-bottom microtiter plates
- 6-MTA solution (dissolved in ethanol or DMSO, as BSA can interfere in some bacterial assays)
- Bacterial inoculum standardized to $\sim 5 \times 10^5$ CFU/mL[16]
- Positive control antibiotic (e.g., Gentamicin)
- Spectrophotometer or microplate reader (600 nm)

Procedure:

- **Compound Dilution:** In a 96-well plate, add 50 μ L of sterile broth to wells 2 through 12. Add 100 μ L of a 2x starting concentration of 6-MTA to well 1.
- **Serial Dilution:** Perform a 2-fold serial dilution by transferring 50 μ L from well 1 to well 2, mixing, then transferring 50 μ L from well 2 to well 3, and so on, down to well 10. Discard the final 50 μ L from well 10. Wells 11 (no compound) and 12 (broth only) will serve as growth and sterility controls, respectively.
- **Inoculation:** Prepare a standardized bacterial inoculum. Add 50 μ L of this inoculum to wells 1 through 11, bringing the final volume in each well to 100 μ L. The final bacterial concentration should be approximately 2.5×10^5 CFU/mL.[16]
- **Incubation:** Seal the plate and incubate at 37°C for 16-24 hours.

- MIC Determination: The MIC is the lowest concentration of 6-MTA at which no visible bacterial growth (turbidity) is observed.[16] This can be assessed visually or by reading the optical density (OD) at 600 nm.

Organism	Type	Hypothetical MIC ($\mu\text{g/mL}$)
Staphylococcus aureus	Gram-positive	64
Escherichia coli	Gram-negative	> 256

Table 3: Example Data

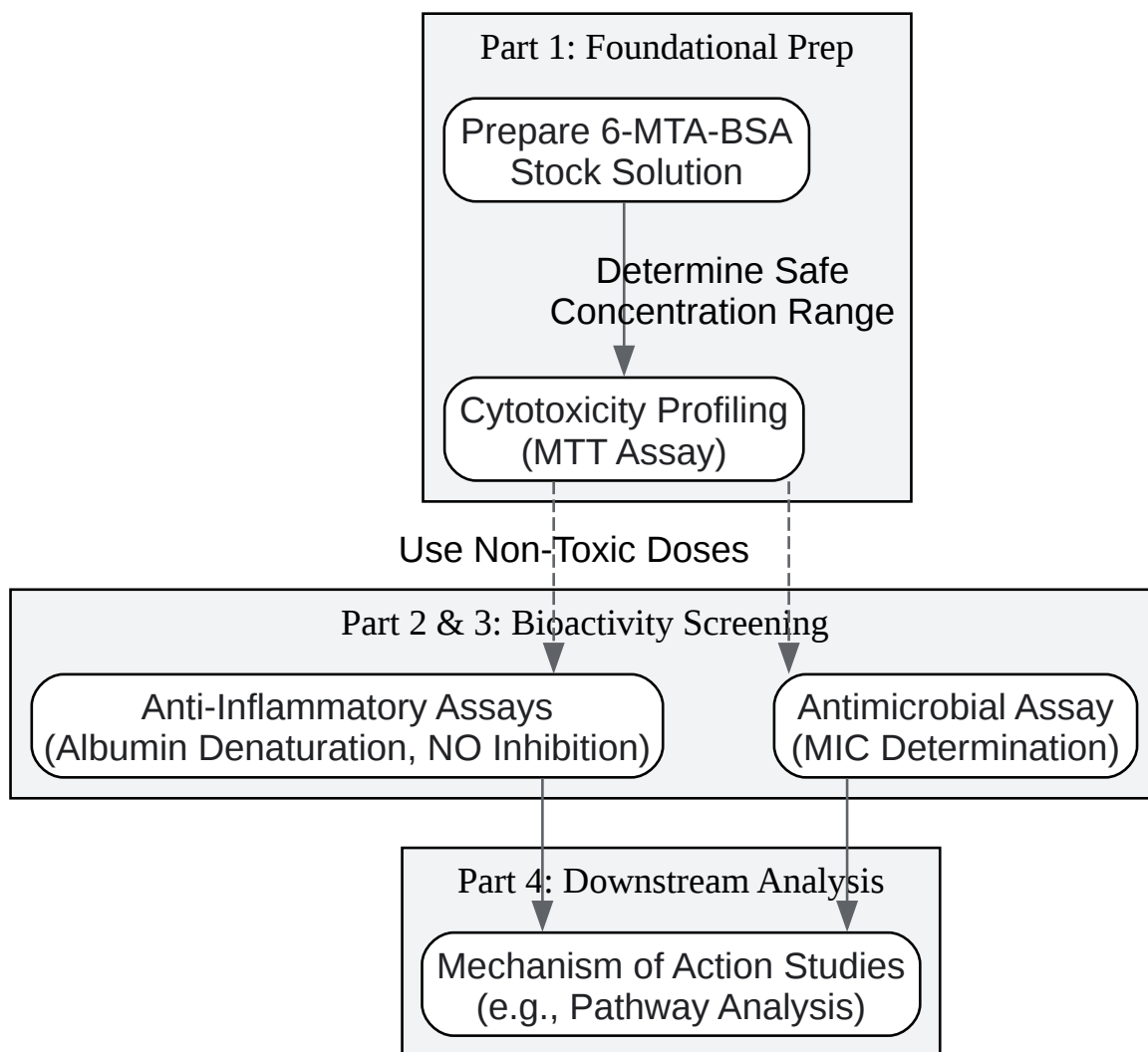
Summary for Antimicrobial MIC

Assay.

Part 4: Visualizing Workflows and Potential Mechanisms

To clarify the experimental strategy and conceptualize potential mechanisms of action, we provide the following diagrams created using Graphviz.

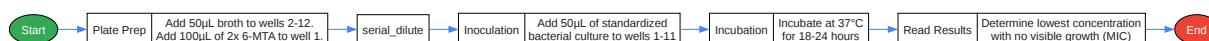
Overall Experimental Workflow



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the logical progression of preliminary bioactivity studies for 6-MTA.

Antimicrobial Broth Microdilution Workflow

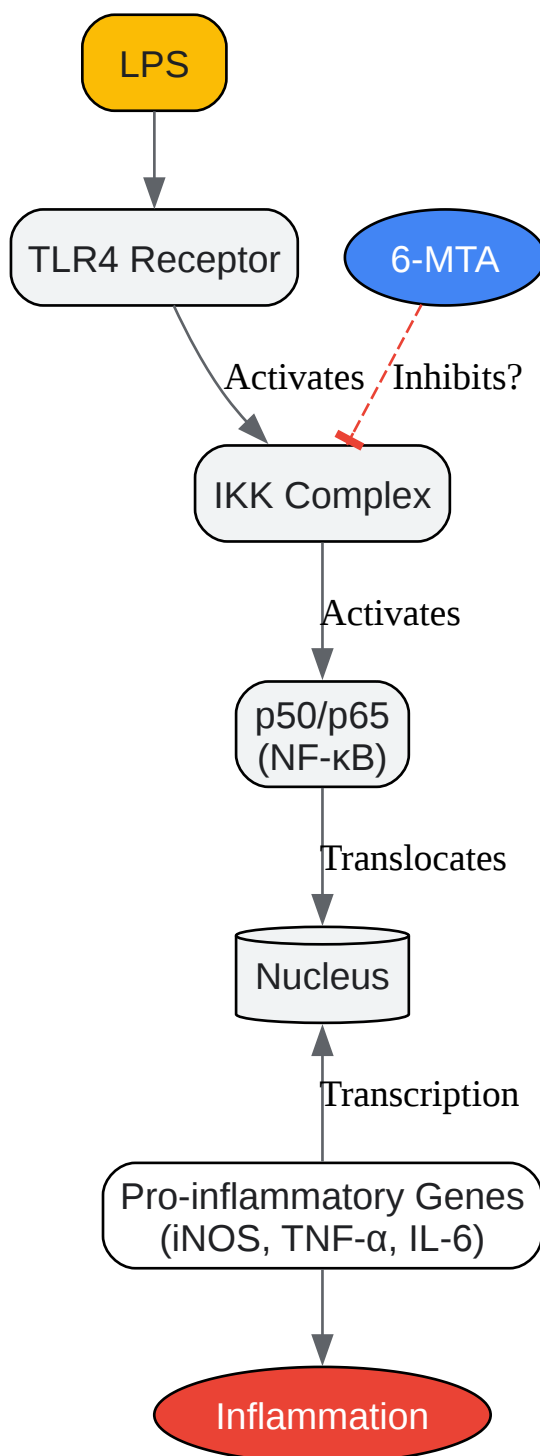


[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Hypothetical Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of other bioactive lipids, 6-MTA could potentially exert anti-inflammatory effects by interfering with pro-inflammatory signaling cascades like NF- κ B.[12]



[Click to download full resolution via product page](#)

Caption: A hypothetical pathway where 6-MTA inhibits the NF- κ B cascade to reduce inflammation.

References

- Zheng, C., et al. (2020). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against *Staphylococcus aureus*. PMC - NIH. Available at: [\[Link\]](#)
- BioAssay Systems. (n.d.). QuantiChrom™ Fatty Acid Uptake Assay Kit. Available at: [\[Link\]](#)
- Punia, S., et al. (2021). Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. *Frontiers in Nutrition*. Available at: [\[Link\]](#)
- CNR-IRIS. (2021). Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils. Available at: [\[Link\]](#)
- Marzouk, M. M., et al. (2021). Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria. PMC - NIH. Available at: [\[Link\]](#)
- Özgen, A. (2024). The Fatty Acid Composition and the MTT-Cytotoxicity Test of Commercially Available Commiphora Gileadensis Balsam Oil. *Semantic Scholar*. Available at: [\[Link\]](#)
- Lee, J. Y., et al. (2022). Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against *Staphylococcus aureus*. *Frontiers in Microbiology*. Available at: [\[Link\]](#)
- Szigeti, J., et al. (2022). Assessment of Fatty Acid-Specific Lipolysis by In Vitro Digestion and GC-FID. *MDPI*. Available at: [\[Link\]](#)
- Rahman, M. A., et al. (2021). In vitro and in vivo studies of fatty acids. *ResearchGate*. Available at: [\[Link\]](#)
- Von Tersch, M. A., & Fung, D. Y. C. (2019). Cellular Fatty Acid-Based Microbial Identification and Antimicrobial Susceptibility Testing: Volume 1: Techniques. *ResearchGate*. Available at: [\[Link\]](#)

- Artwohl, M., et al. (2016). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. PMC - NIH. Available at: [\[Link\]](#)
- Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC - NIH. Available at: [\[Link\]](#)
- Mihai, A. L., et al. (2022). Cytotoxicity Assessment and Nutritional Profiling of Bio-Active Compounds Obtained from Food Waste. MDPI. Available at: [\[Link\]](#)
- Huang, C. B., & Ebersole, J. L. (2010). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of Oral Biology. Available at: [\[Link\]](#)
- Morais, S. M., et al. (2016). Fatty Acid Profile and Anti-Inflammatory Activity of Fixed Plant Oils. ResearchGate. Available at: [\[Link\]](#)
- Artwohl, M., et al. (2016). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. ResearchGate. Available at: [\[Link\]](#)
- Hogan, A. E. (2012). Unraveling the Anti-inflammatory Mechanisms of Dietary Fatty Acids. DORAS | DCU Research Repository. Available at: [\[Link\]](#)
- Xu, Y., et al. (2010). Fig. 2 Structure of 12-methyl- tetradecanoic acid and mass spectrums of... ResearchGate. Available at: [\[Link\]](#)
- Yang, P., et al. (2003). Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase. PubMed. Available at: [\[Link\]](#)
- Request PDF. (n.d.). Marine methoxylated fatty acids have biomedical potential. ResearchGate. Available at: [\[Link\]](#)
- Wang, W., et al. (2021). Bioactive Lipids and Their Derivatives in Biomedical Applications. PMC - PubMed Central. Available at: [\[Link\]](#)
- Dar, B. A., et al. (2022). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. PMC - NIH. Available at: [\[Link\]](#)

- Wikipedia. (n.d.). 13-Methyltetradecanoic acid. Available at: [\[Link\]](#)
- Sekeroglu, N., et al. (2022). Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. PMC - NIH. Available at: [\[Link\]](#)
- Chandrasekaran, M., et al. (2008). Antimicrobial Activity of Fatty Acid Methyl Esters of Some Members of Chenopodiaceae. ResearchGate. Available at: [\[Link\]](#)
- García-Saldaña, J. S., et al. (2021). Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México. PMC - NIH. Available at: [\[Link\]](#)
- Krichen, F., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. Available at: [\[Link\]](#)
- Uto, T., et al. (2012). Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (*Wasabia japonica*). PMC - PubMed Central. Available at: [\[Link\]](#)
- Castillo-Juárez, I., et al. (2020). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of *Pseudomonas aeruginosa* in a Murine Cutaneous Infection Model. PMC - NIH. Available at: [\[Link\]](#)
- Zamilpa, A., et al. (2023). Phytochemical Characterization and In Vitro Anti-Inflammatory Evaluation in RAW 264.7 Cells of *Jatropha cordata* Bark Extracts. MDPI. Available at: [\[Link\]](#)
- Razi, F., et al. (2015). Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from *Jatropha curcas* L. plant root. PubMed. Available at: [\[Link\]](#)
- Raj, G. A. A., et al. (2022). Cytotoxic Activity, Cell Cycle Inhibition, and Apoptosis-Inducing Potential of *Athyrium hohenackerianum* (Lady F). ScienceOpen. Available at: [\[Link\]](#)
- Lenzi, M., et al. (2020). Antimutagenic and Chemopreventive Properties of 6-(Methylsulfinyl) Hexyl Isothiocyanate on TK6 Human Cells by Flow Cytometry. PMC - NIH. Available at: [\[Link\]](#)

- Duy, N. D., et al. (2025). Bioactive compound and their biological activity. ResearchGate. Available at: [\[Link\]](#)
- Al-Qudah, M. A., et al. (2014). Determination of some bioactive chemical constituents from Thesium humile Vahl. Journal of Pharmacognosy and Phytotherapy. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13-Methyltetradecanoic acid - Wikipedia [en.wikipedia.org]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assessment and Nutritional Profiling of Bio-Active Compounds Obtained from Food Waste [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive Lipids and Their Derivatives in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria [frontiersin.org]
- 11. iris.cnr.it [iris.cnr.it]
- 12. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PMC [pmc.ncbi.nlm.nih.gov]

- [13. Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- To cite this document: BenchChem. [A Technical Guide to Investigating the Bioactivity of 6-Methyltetradecanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b589772/docs#a-technical-guide-to-investigating-the-bioactivity-of-6-methyltetradecanoic-acid\]](https://www.benchchem.com/product/b589772/docs#a-technical-guide-to-investigating-the-bioactivity-of-6-methyltetradecanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check